molecular formula C21H46OSi B1585196 Methoxy(dimethyl)octadecylsilane CAS No. 71808-65-6

Methoxy(dimethyl)octadecylsilane

Cat. No.: B1585196
CAS No.: 71808-65-6
M. Wt: 342.7 g/mol
InChI Key: RUFRLNPHRPYBLF-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a methoxy group attached to a silicon atom, which is further bonded to two methyl groups and an octadecyl chain. Methoxy(dimethyl)octadecylsilane is widely used as a silane coupling agent, forming self-assembled monolayers on various particles .

Biochemical Analysis

Biochemical Properties

Methoxy(dimethyl)octadecylsilane plays a significant role in biochemical reactions due to its unique chemical structure. It acts as a silane coupling agent, promoting adhesion between organic and inorganic materials. This compound interacts with enzymes, proteins, and other biomolecules through its methoxy and dimethyl groups, facilitating the formation of stable bonds. For instance, this compound can be used to functionalize silica particles, enhancing their compatibility with biological systems .

Cellular Effects

This compound influences various cellular processes by modifying cell surfaces and altering cell-matrix interactions. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By forming a hydrophobic layer on cell surfaces, this compound can modulate cell adhesion, proliferation, and differentiation. Additionally, it can impact the expression of specific genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to generate a hydrophobic film upon interaction with material surfaces. The silane molecules engage with the surface, leading to the formation of a self-assembled monolayer (SAM) that effectively reduces surface tension. This interaction can result in enzyme inhibition or activation, depending on the specific biomolecules involved. This compound can also influence gene expression by altering the local microenvironment of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound exhibits excellent thermal stability and high solubility in organic solvents, making it suitable for long-term experiments. Its effectiveness may decrease over time due to gradual degradation or changes in the experimental conditions. Long-term studies have shown that this compound can maintain its functional properties for extended periods, but periodic assessments are necessary to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance cellular functions and promote tissue regeneration. At high doses, it may exhibit toxic or adverse effects, such as inflammation or cytotoxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm. Careful dosage optimization is crucial for maximizing the benefits of this compound in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites. For example, this compound can modulate lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation. These interactions can lead to changes in cellular energy balance and overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can localize to specific cellular compartments, influencing its accumulation and activity. The transport and distribution of this compound are critical for its effectiveness in various applications, as they determine the compound’s accessibility to target biomolecules and cellular structures .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the plasma membrane, where it can modulate cell surface properties and interactions. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its use in research and industrial applications .

Preparation Methods

Properties

IUPAC Name

methoxy-dimethyl-octadecylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(3,4)22-2/h5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFRLNPHRPYBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072429
Record name Silane, methoxydimethyloctadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6072429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71808-65-6
Record name Octadecyldimethylmethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71808-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, methoxydimethyloctadecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071808656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, methoxydimethyloctadecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, methoxydimethyloctadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6072429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxydimethyloctadecylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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